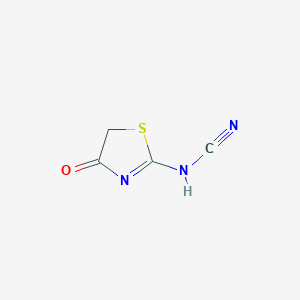
2-(Cyanoimino)thiazolidine-4-one
Übersicht
Beschreibung
2-(Cyanoimino)thiazolidine-4-one, also known as this compound, is a useful research compound. Its molecular formula is C4H3N3OS and its molecular weight is 141.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of 2-(Cyanoimino)thiazolidine-4-one
The synthesis of this compound typically involves multi-component reactions that integrate various reactants to form the thiazolidine structure. A common method includes the reaction of thiourea derivatives with cyano compounds under specific conditions, which allows for the formation of the thiazolidine core with a cyanoimino substituent.
Pharmacological Applications
This compound exhibits a range of pharmacological activities that make it a candidate for drug development:
- Anticancer Activity : Various derivatives of thiazolidinones have been shown to possess anticancer properties. For instance, compounds derived from this compound have demonstrated efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Studies indicate that derivatives can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics .
- Anti-inflammatory Effects : Research has shown that thiazolidinone derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .
- Antidiabetic Activity : Certain thiazolidinone compounds function as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and insulin sensitivity. This activity positions them as potential therapeutic agents in managing diabetes .
Anticancer Activity
A study published in Medicinal Chemistry demonstrated that this compound derivatives exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Antimicrobial Efficacy
In a recent investigation, several thiazolidinone derivatives were synthesized and tested against various bacterial strains. The results indicated that some compounds displayed potent antibacterial activity comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Anti-inflammatory Mechanism
Research highlighted in Pharmaceutical Chemistry illustrated the anti-inflammatory properties of thiazolidinone derivatives through the inhibition of pro-inflammatory cytokines. This suggests their utility in treating conditions like rheumatoid arthritis and other inflammatory disorders .
Eigenschaften
IUPAC Name |
(4-oxo-1,3-thiazolidin-2-ylidene)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3OS/c5-2-6-4-7-3(8)1-9-4/h1H2,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHNSJERVOFEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NC#N)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















